molecular formula C7H9BrClN B076489 4-Bromo-2-methylaniline hydrochloride CAS No. 13194-70-2

4-Bromo-2-methylaniline hydrochloride

Cat. No. B076489
CAS RN: 13194-70-2
M. Wt: 222.51 g/mol
InChI Key: UDRDAMWXUPMNJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-methylaniline hydrochloride involves palladium(0)-catalyzed Suzuki cross-coupling reactions, highlighting efficient pathways to incorporate diverse functional groups. A notable method includes the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in glacial acetic acid, yielding a high product yield through Suzuki coupling under specific conditions. This process demonstrates the versatility in synthesizing bromo-aniline derivatives with substantial yields and the potential for further functionalization (Rizwan et al., 2021).

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methylaniline hydrochloride and its derivatives has been elucidated through Density Functional Theory (DFT) studies, revealing key insights into their frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP). These studies offer a deep understanding of the compound's electronic properties, reactivity, and structural features, essential for designing new molecules with desired properties (Rizwan et al., 2021).

Chemical Reactions and Properties

Electrochemical oxidation studies on bromoanilines, including 4-bromo-2-methylaniline, have provided insights into their behavior in acetonitrile solution. These studies reveal the compound's oxidative pathways and the formation of dimerization products, highlighting the role of bromo substituents in influencing the reaction outcomes and the potential for generating oxidized forms of brominated amino-diphenylamines (Kádár et al., 2001).

Physical Properties Analysis

The crystallization and solid-state structure of 4-Bromo-2-methylaniline derivatives have been extensively studied, revealing their monoclinic crystal systems and the stabilization of their crystal geometry through various intermolecular interactions. Such studies are pivotal for understanding the solid-state behavior and designing materials with specific physical properties (Pal et al., 2021).

Scientific Research Applications

  • Rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-bromo-4-methylaniline, was investigated, revealing metabolites from side-chain C-hydroxylation and N-hydroxylation. Aromatic ring hydroxylation was not a major reaction pathway, and the type of halogen substituent influenced the rate of metabolism (Boeren et al., 1992).

  • In a multikilogram-scale synthesis study, 4-bromo-3-methylaniline was used to synthesize 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, demonstrating its utility in large-scale organic synthesis processes (Ennis et al., 1999).

  • 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene through reduction to 5-bromo-2-methylaniline, followed by diazotization and Sandmeyer reaction, indicating its use in complex organic synthesis (Xu, 2006).

  • A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized using Suzuki cross-coupling reactions, exploring their non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).

  • The nephrotoxic effects of haloanilines, including 4-bromoaniline, were studied in vitro using renal cortical slices from rats, demonstrating that bromo and iodo substitutions enhanced the nephrotoxic potential of aniline (Hong et al., 2000).

  • The electrochemical oxidation of bromoanilines, including 4-bromo-2-methylaniline, was investigated in aqueous sulfuric acid solutions, revealing insights into their anodic decomposition pathways (Arias et al., 1990).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-bromo-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-5-4-6(8)2-3-7(5)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRDAMWXUPMNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369181
Record name 4-bromo-2-methylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylaniline hydrochloride

CAS RN

13194-70-2
Record name Benzenamine, 4-bromo-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2-methylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 4-bromo-2-methyl-, hydrochloride (1:1)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.846
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
… A solution of 4-bromo-2-methylaniline hydrochloride (11.12 g, 50 mmol) in 40 mL of concn H 2 SO 4 was added in one portion to an ice-cold solution of KNO 3 (5.05 g, 50 mmol) in 100 …
Number of citations: 92 www.sciencedirect.com

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